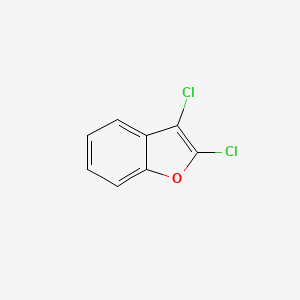

Benzofuran, dichloro-

Description

Contextualization of Halogenated Benzofuran (B130515) Derivatives within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Benzofuran, with its fused benzene (B151609) and furan (B31954) rings, is a prominent member of this class. numberanalytics.com The introduction of halogen atoms, such as chlorine, into the benzofuran framework creates halogenated benzofuran derivatives. researchgate.netnih.gov These derivatives are of particular interest due to the profound influence of halogens on the electronic properties and reactivity of the parent molecule. nih.gov Halogenation can significantly alter the electron density distribution, acidity, and susceptibility to nucleophilic or electrophilic attack, thereby opening up new avenues for chemical transformations. numberanalytics.comnih.gov

Foundational Research Significance of Dichlorobenzofuran Systems

The foundational research significance of dichlorobenzofuran systems lies in their utility as versatile intermediates in organic synthesis. The chlorine atoms can serve as leaving groups in various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This enables the construction of complex molecular architectures that would be challenging to assemble through other synthetic routes. For instance, dichlorobenzofurans have been utilized in the synthesis of novel benzofuran derivatives with potential biological activities. kab.ac.ugresearchgate.net The specific positioning of the chlorine atoms on the benzofuran ring also allows for regioselective reactions, providing a powerful tool for the targeted synthesis of specific isomers. nih.gov

Current Research Landscape and Emerging Trends in Dichlorobenzofuran Chemistry

The current research landscape in dichlorobenzofuran chemistry is characterized by its application in the development of new synthetic methodologies and the exploration of its derivatives for various applications. Researchers are actively investigating novel ways to synthesize dichlorobenzofurans and to utilize them in the construction of complex organic molecules. cuestionesdefisioterapia.combeilstein-journals.org An emerging trend is the use of dichlorobenzofuran derivatives in the synthesis of materials with interesting photophysical and electronic properties, pointing towards their potential use in organic electronics. vulcanchem.comfrontiersin.org Furthermore, the exploration of dichlorobenzofuran derivatives in medicinal chemistry continues to be an active area of research, with studies focusing on their potential as scaffolds for the development of new therapeutic agents. researchgate.netnih.gov

Scope and Objectives of Focused Academic Inquiry on Dichlorobenzofuran

A focused academic inquiry into dichlorobenzofuran aims to systematically investigate its chemical properties, reactivity, and synthetic utility. The primary objectives of such an inquiry include:

The development of efficient and scalable synthetic routes to various dichlorobenzofuran isomers.

A thorough investigation of the reactivity of dichlorobenzofurans in a range of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and metal-halogen exchange reactions. nih.gov

The exploration of the structure-property relationships of dichlorobenzofuran derivatives, particularly in the context of their potential applications in materials science and medicinal chemistry. vulcanchem.comnih.gov

The synthesis and characterization of novel compounds derived from dichlorobenzofuran and the evaluation of their potential utility.

This focused approach allows for a deep understanding of this important class of compounds, paving the way for new discoveries and applications in various fields of chemical science.

Interactive Data Table: Properties of Dichlorobenzofuran Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,6-Dichlorobenzofuran | 175203-95-9 | C8H4Cl2O | 187.02 |

| 4,7-Dichlorobenzofuran | 1025829-43-9 | C8H4Cl2O | 187.02 |

| 5,7-Dichlorobenzofuran | 23145-06-4 | C8H4Cl2O | 187.02 |

| 5,7-Dichlorobenzofuran-3(2H)-one | 74815-20-6 | C8H4Cl2O2 | 203.02 |

| 5,6-Dichlorobenzofuran-3-one | 1337842-14-4 | C8H4Cl2O2 | 203.02 |

Interactive Data Table: Spectroscopic Data of a Dichlorobenzofuran Derivative

Compound: 2,3-Dibromo-5,7-dichlorobenzofuran beilstein-journals.org

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.36 (d, J = 2.72 Hz, 1H, CHar), 7.33 (d, J = 2.32 Hz, 1H, CHar) ppm |

| Melting Point | 112-114 °C |

| Rf (Hexane) | 0.86 |

Structure

3D Structure

Properties

CAS No. |

70234-78-5 |

|---|---|

Molecular Formula |

C8H4Cl2O |

Molecular Weight |

187.02 g/mol |

IUPAC Name |

2,3-dichloro-1-benzofuran |

InChI |

InChI=1S/C8H4Cl2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H |

InChI Key |

DRYOZJSANXTFJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Dichlorobenzofuran Systems

Electrophilic and Nucleophilic Substitution Reactions on the Dichlorobenzofuran Ring System

The reactivity of the dichlorobenzofuran ring system in substitution reactions is a tale of two opposing electronic effects. The benzofuran (B130515) ring system itself is electron-rich, making it prone to electrophilic aromatic substitution (EAS). stackexchange.comnumberanalytics.com Conversely, the presence of electron-withdrawing chlorine atoms deactivates the benzene (B151609) portion of the molecule and makes the ring system susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.orgbyjus.com

Electrophilic Aromatic Substitution (EAS): The furan (B31954) moiety of the benzofuran system is inherently electron-rich and thus activated towards electrophiles. numberanalytics.com The general mechanism involves the attack of an electrophile on the electron-rich ring to form a stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. numberanalytics.com For benzofuran, electrophilic attack preferentially occurs at the C2 or C3 position of the furan ring due to the formation of more stable intermediates where the positive charge can be delocalized onto the oxygen atom or is stabilized by the adjacent benzene ring. stackexchange.com

The chlorine atoms on the benzene ring are deactivating due to their inductive electron-withdrawing effect, making electrophilic substitution on the benzene part of the molecule less favorable. However, as halogens, they act as ortho- and para-directors for any substitution that does occur on the benzenoid ring. libretexts.org Therefore, further electrophilic attack on a dichlorobenzofuran would likely be directed to the furan ring unless reaction conditions are forced.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they possess strong electron-withdrawing groups and a good leaving group. wikipedia.orgchemistrysteps.com The SNAr mechanism generally proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer complex. chemistrysteps.compressbooks.pub This intermediate is stabilized by resonance, particularly if electron-withdrawing groups are positioned ortho or para to the site of attack. wikipedia.orgpressbooks.pub The subsequent elimination of the leaving group restores the aromaticity of the ring. chemistrysteps.com

In dichlorobenzofurans, the chlorine atoms can act as leaving groups. However, halogens alone are only moderately activating towards nucleophilic attack. For SNAr to occur readily, strongly activating groups (like nitro groups) are typically required on the aromatic ring. wikipedia.orgchemistrysteps.com In the absence of such groups, dichlorobenzofuran is generally resistant to nucleophilic substitution, requiring harsh conditions such as very strong nucleophiles (e.g., sodium amide) and high temperatures, which may proceed through a highly reactive benzyne (B1209423) intermediate via an elimination-addition mechanism. chemistrysteps.compressbooks.pub

Halogenation and Dehalogenation Processes

Halogenation: Further halogenation of a dichlorobenzofuran molecule is an example of an electrophilic aromatic substitution reaction. The reaction of a substituted benzofuran with Cl₂ in the presence of a Lewis acid catalyst like FeCl₃ would lead to electrophilic chlorination on the aromatic ring. smolecule.com The regioselectivity would be dictated by the existing substitution pattern. Given that the benzofuran system directs electrophiles to the furan ring, and existing halogens direct to ortho/para positions on the benzene ring, the precise location of further halogenation depends on the specific isomer of dichlorobenzofuran and the reaction conditions. For instance, achieving a specific pattern like 5,7-dichloro requires precise control over the electrophilic substitution steps during synthesis. smolecule.com

Dehalogenation: The chlorine substituents can be removed from the dichlorobenzofuran ring through reductive dehalogenation. This process is often achieved via catalytic hydrogenolysis. acsgcipr.org This method involves the reductive cleavage of carbon-heteroatom bonds and is widely used to remove halogen atoms from aromatic compounds. acsgcipr.orgorganic-chemistry.org

Common catalytic systems for this transformation include:

Palladium on Carbon (Pd/C): Used with a hydrogen source like H₂ gas or a transfer hydrogenation reagent.

Nickel-on-Charcoal: In the presence of a reducing agent like dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃), this system can effectively dehalogenate aryl chlorides. organic-chemistry.org

The reaction proceeds by bonding the substrate to active sites on the metal catalyst, facilitating the cleavage of the carbon-halogen bond. acsgcipr.org Generally, the ease of reduction for halogens is I > Br > Cl > F, meaning that chlorides are less readily reduced than bromides. organic-chemistry.org This difference in reactivity can sometimes allow for selective dehalogenation if different halogens are present on the same molecule.

Cycloaddition and Cycloreversion Pathways of Dichlorobenzofuran Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic systems. wikipedia.orguc.pt Dichlorobenzofuran derivatives can participate in these reactions, acting either as the diene or dienophile, or serving as a precursor to highly reactive intermediates that undergo cycloaddition.

A notable example involves the generation of a highly reactive aryne intermediate from a dichlorobenzofuran. Specifically, 6,7-dichlorobenzofuran can be converted into 6,7-dehydrobenzofuran (a benzofuranyne) through metal-halogen exchange with an organolithium reagent like t-butyllithium (t-BuLi), followed by elimination. nih.gov This reactive intermediate is not isolated but is trapped in situ with a suitable diene.

In a documented pathway, 6,7-dichlorobenzofuran was treated with t-BuLi in the presence of 2-t-butylfuran. The generated 6,7-benzofuranyne underwent a [4+2] Diels-Alder cycloaddition with the furan derivative to yield a mixture of regioisomeric cycloadducts. nih.gov This reaction demonstrates a key pathway where the dichlorobenzofuran scaffold, through dehydrohalogenation, leads to a transient species that readily engages in cycloaddition to build more complex polycyclic structures.

The general scheme for this type of reaction is as follows:

Aryne Formation: Elimination of HCl from the dichlorobenzofuran precursor.

Cycloaddition: The aryne (dienophile) reacts with a diene (e.g., a substituted furan) in a [4+2] cycloaddition to form a bicyclic adduct.

Such pathways highlight the synthetic utility of dichlorobenzofurans as precursors for complex heterocyclic systems via cycloaddition reactions. Other cycloaddition variants, such as photochemical [4+2] cycloadditions, have also been explored for constructing heterocyclic rings, indicating the broad potential for these reactions with benzofuran derivatives. rsc.org

Oxidative Transformations and Biomimetic Catalysis of Benzofuran Nuclei

The benzofuran nucleus is susceptible to oxidative transformations, a reactivity that is crucial in understanding its metabolic pathways and in developing synthetic methodologies. mdpi.com Biomimetic catalysis, which uses synthetic catalysts to mimic the function of enzymes like cytochrome P450, provides significant insight into these oxidation processes. mdpi.com

The oxidation of the benzofuran ring, including chlorinated derivatives, can be achieved using various oxidants and catalytic systems. A key mechanistic pathway involves the initial epoxidation of the electron-rich C2-C3 double bond of the furan ring. mdpi.com

Mechanism of Biomimetic Oxidation: Using manganese(III) porphyrins as models for cytochrome P450 enzymes and hydrogen peroxide as the oxidant, the oxidation of benzofurans proceeds as follows: mdpi.com

Catalyst Activation: The Mn(III) porphyrin catalyst activates H₂O₂ to form a high-valent oxo-manganese species, the primary oxidizing agent.

Epoxidation: This potent oxidant attacks the C2=C3 bond of the benzofuran ring to form a highly reactive epoxide intermediate (a benzofuran oxide).

Subsequent Reactions: The unstable epoxide can undergo several transformations depending on the substituents and reaction conditions:

Rearrangement: The epoxide can rearrange to form benzofuranones. mdpi.com

Ring-Opening/Decarboxylation: The epoxide can undergo ring-opening and decarboxylation. For the parent benzofuran, this pathway leads to the formation of salicylaldehyde. mdpi.com

The presence of chloro-substituents on the benzene ring would influence the electronic properties of the benzofuran system but the fundamental reactivity of the furan ring towards oxidation is expected to remain. The profile of these reactions is sensitive to factors like the position of substituents, the amount of oxidant, and temperature. mdpi.com Other oxidative systems, such as those using Mn(III)/Co(II) catalysts under an O₂ atmosphere, can lead to oxidative ring-opening of substituted furans to produce 1,4-dicarbonyl compounds, which can then be used to synthesize benzofuran derivatives. rsc.org

Radical Mechanisms in the Formation and Degradation of Chlorinated Benzofurans

Radical mechanisms play a critical role in both the environmental formation and the subsequent degradation of chlorinated benzofurans. These compounds are often formed as unintentional byproducts in industrial and combustion processes from precursors like chlorophenols.

Formation via Radical Mechanisms: The thermal decomposition of chlorophenols can generate phenoxy radicals. The self-coupling or cross-coupling of these radicals can lead to the formation of polychlorinated dibenzofurans (PCDFs). The proposed reaction scheme involves the coupling of resonance-stabilized radicals derived from the initial chlorophenol precursor.

Degradation via Radical Mechanisms: The degradation of chlorinated benzofurans in the environment can also proceed through radical pathways, particularly through photodechlorination. The absorption of UV light can induce the homolytic cleavage of a carbon-chlorine (C-Cl) bond, which is typically the weakest bond in the molecule. This generates a benzofuranyl radical and a chlorine radical. The benzofuranyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield a less chlorinated benzofuran congener. This process can continue, leading to stepwise dechlorination. The rate-controlling step in such photolytic degradation is often the initial C-Cl bond dissociation.

Fungal degradation is another process where radical chemistry is implicated. White rot fungi, for example, can degrade highly chlorinated compounds. This degradation is attributed to a free-radical process mediated by extracellular enzymes that show little substrate specificity, allowing them to attack a wide range of chlorinated aromatics.

Metal-Catalyzed Coupling Reactions Involving Halogenated Benzofurans

Halogenated benzofurans, including dichlorobenzofuran isomers, are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon (C-C) and carbon-heteroatom bonds, allowing for the extensive functionalization of the benzofuran core. Palladium, nickel, and copper catalysts are most commonly employed.

The general catalytic cycle for palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira coupling involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the dichlorobenzofuran.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The organometallic coupling partner transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the active catalyst.

A key aspect of reactivity in dichlorobenzofurans is the potential for site-selectivity. Halogens on the furan ring (e.g., at C2 or C3) are generally more reactive in palladium-catalyzed couplings than halogens on the benzene ring. This allows for selective functionalization. For example, 2-bromo-5,7-dichlorobenzo[b]furan can undergo regioselective coupling reactions at the more reactive C2 position.

Below is a table summarizing various metal-catalyzed coupling reactions involving halogenated benzofurans.

| Reaction Type | Catalyst System | Substrate Example | Coupling Partner | Product Type |

| Suzuki Coupling | Pd catalyst, phosphine (B1218219) ligand, base | 2,3-Dibromobenzofuran | Arylboronic acid | 2-Aryl-3-bromobenzofuran |

| Stille Coupling | Pd catalyst, phosphine ligand | 2-Bromobenzofuran | Organotin reagent | 2-Substituted benzofuran |

| Sonogashira Coupling | Pd/Cu catalyst, base | 2-Halobenzofuran | Terminal alkyne | 2-Alkynylbenzofuran |

| Negishi Coupling | Pd or Ni catalyst | 2-Bromobenzo[b]furan | Organozinc reagent | 2-Alkenylbenzo[b]furan |

| C-F Activation | Ni(cod)₂ / PCy₃ | 2-Fluorobenzofuran | Arylboronic acid | 2-Arylbenzofuran |

| Reductive Ring-Opening | Ni catalyst, reducing agent | Benzofuran | Alkyl halide | (E)-o-Alkenylphenol |

This table presents illustrative examples of coupling reactions applicable to halogenated benzofurans.

Intramolecular C-C and C-O Bond-Forming Processes dictating Reactivity

Intramolecular bond-forming reactions are fundamental to the synthesis of the benzofuran ring system itself and can dictate the reactivity of dichlorobenzofuran derivatives that bear appropriate functional groups. These cyclization reactions are often catalyzed by transition metals.

Intramolecular C-O Bond Formation (O-Arylation): The most common application of intramolecular C-O bond formation is in the synthesis of the benzofuran scaffold. This typically involves the cyclization of a 2-substituted phenol (B47542). A modern and efficient approach involves a one-pot process starting from 1-arylketones. acs.org The steps are:

Regioselective Halogenation: An iron(III) catalyst is used to selectively halogenate the aryl ring of the ketone. For example, starting with a dichlorinated aryl ketone, this step could introduce a third halogen.

Intramolecular O-Arylation: A copper(I) or iron(III) catalyst then promotes the intramolecular cyclization, where the enolic oxygen attacks the halogenated aryl ring to form the furan portion of the benzofuran. acs.org

This strategy allows for the construction of various substituted benzofurans, including those with dichloro substitution patterns, from simple starting materials. acs.orgmdpi.com Palladium-catalyzed intramolecular etherification of aryl halides is another powerful method for forming oxygen heterocycles.

Intramolecular C-C Bond Formation: While less common as a direct reaction of a simple dichlorobenzofuran, intramolecular C-C bond formation becomes highly relevant when the scaffold is functionalized with a reactive side chain. These reactions are crucial for building fused-ring systems onto the benzofuran core.

Mechanisms can include:

Friedel-Crafts Type Reactions: If a dichlorobenzofuran derivative has a side chain containing a potential electrophile (e.g., an acyl chloride), it can undergo intramolecular electrophilic attack on the electron-rich furan ring to form a new ring.

Radical Cyclizations: A radical generated on a side chain can add to one of the double bonds in the benzofuran ring.

Metal-Catalyzed C-H Activation/Cyclization: A transition metal catalyst (e.g., Rhodium, Palladium) can activate a C-H bond on the benzofuran ring or an attached aryl group, allowing it to cyclize onto a tethered alkene or other reactive group. rsc.org

These processes highlight how the dichlorobenzofuran core can serve as a rigid scaffold upon which complex molecular architectures can be constructed through intramolecular cyclizations. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Dichlorobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the atomic arrangement in a molecule. scielo.bruobasrah.edu.iq For dichlorobenzofuran, various NMR experiments are employed to map out the proton and carbon skeletons and their interconnections.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a dichlorobenzofuran molecule, the protons on the aromatic ring and the furan (B31954) ring will exhibit characteristic chemical shifts and coupling patterns.

The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton. nih.gov Electron-withdrawing groups, such as chlorine atoms, tend to deshield nearby protons, causing their signals to appear at a lower field (higher ppm values). The protons on the benzene (B151609) portion of the molecule typically resonate in the aromatic region (δ 7.0–8.5 ppm), while the protons on the furan ring appear in a slightly different range.

Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets. The coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring protons and their dihedral angles, which can help determine the substitution pattern on the aromatic ring. For instance, ortho-coupled protons typically show a larger J value (7–9 Hz) compared to meta-coupled (2–3 Hz) or para-coupled (0–1 Hz) protons.

Expected ¹H NMR Data for a Dichlorobenzofuran Isomer

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic H | 7.0 - 8.0 | Doublet, Triplet, or Doublet of Doublets | J(H,H) ≈ 7-9 (ortho), 2-3 (meta) |

| Furan H (C2-H) | 7.5 - 7.8 | Doublet or Singlet | J(H,H) ≈ 2-3 |

| Furan H (C3-H) | 6.7 - 7.0 | Doublet or Singlet | J(H,H) ≈ 2-3 |

Note: The exact chemical shifts and coupling constants are highly dependent on the specific substitution pattern of the chlorine atoms on the benzofuran (B130515) ring.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. google.com In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, revealing the total number of non-equivalent carbons.

The chemical shifts of the carbon atoms are sensitive to their electronic environment. Carbons bonded to electronegative chlorine atoms will be deshielded and appear at a lower field. The sp²-hybridized carbons of the aromatic and furan rings typically resonate in the range of δ 100–160 ppm. mdpi.com The specific chemical shifts can help to distinguish between different dichlorobenzofuran isomers.

Expected ¹³C NMR Data for a Dichlorobenzofuran Isomer

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary C | 120 - 155 |

| Furan C2 | 145 - 155 |

| Furan C3 | 100 - 110 |

| Furan Quaternary C | 140 - 160 |

Note: These are approximate ranges, and the actual values will vary depending on the isomer.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. scielo.brresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For dichlorobenzofuran, COSY spectra would reveal which protons on the aromatic ring are adjacent to one another, aiding in the determination of the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. researchgate.net This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, correlations from the furan protons to the carbons of the benzene ring would confirm the fusion of the two rings.

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive structural elucidation of a specific dichlorobenzofuran isomer. scielo.br

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq

For dichlorobenzofuran, the IR spectrum will show characteristic absorption bands corresponding to the vibrations of the aromatic ring, the furan ring, and the carbon-chlorine bonds.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100–3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring gives rise to several bands of variable intensity in the 1600–1450 cm⁻¹ region.

C-O-C Stretching: The stretching vibrations of the ether linkage within the furan ring are expected to produce strong absorption bands in the 1250–1050 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear as strong bands in the fingerprint region, generally between 800 and 600 cm⁻¹. The exact position can vary depending on the substitution pattern on the aromatic ring.

Expected IR Absorption Bands for Dichlorobenzofuran

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the specific isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzofuran ring system is a chromophore that absorbs UV light, leading to the promotion of electrons from lower energy bonding (π) orbitals to higher energy anti-bonding (π*) orbitals.

The UV-Vis spectrum of dichlorobenzofuran is expected to show one or more strong absorption bands characteristic of the π → π* transitions of the conjugated benzofuran system. The position of the maximum absorption (λmax) and the molar absorptivity (ε) can be influenced by the substitution pattern. The presence of chlorine atoms, which can act as auxochromes, may cause a slight shift in the λmax values compared to the parent benzofuran molecule.

Expected UV-Vis Absorption Data for Dichlorobenzofuran

| Transition | Expected λmax (nm) | Solvent |

| π → π* | 240 - 290 | Ethanol or Hexane |

Note: The exact λmax and ε values can vary with the solvent used and the specific isomer.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the unambiguous determination of its molecular formula.

For a dichlorobenzofuran (C₈H₄Cl₂O), HRMS would confirm the presence of two chlorine atoms due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive pattern for the molecular ion peak (M⁺) and its isotopic peaks (M+2, M+4).

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it can break apart into smaller, characteristic fragment ions. The fragmentation of the benzofuran ring may involve the loss of CO, CHO, or Cl radicals. The analysis of these fragments helps to confirm the core structure of the molecule.

Expected HRMS Fragmentation Data for Dichlorobenzofuran

| Ion | Formula | Description |

| [M]⁺ | [C₈H₄Cl₂O]⁺ | Molecular Ion |

| [M-CO]⁺ | [C₇H₄Cl₂]⁺ | Loss of carbon monoxide |

| [M-Cl]⁺ | [C₈H₄ClO]⁺ | Loss of a chlorine radical |

| [M-CO-Cl]⁺ | [C₇H₄Cl]⁺ | Subsequent loss of CO and Cl |

Note: The relative abundances of these fragments will depend on the stability of the ions and the specific isomer.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its physical and chemical properties.

A crystallographic study of a dichlorobenzofuran isomer would involve growing a single crystal of high quality, which is often a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Should a crystallographic study of a dichlorobenzofuran isomer be undertaken, the resulting data would be presented in a comprehensive table. An example of what such a data table would include is provided below.

Table 1: Hypothetical Crystallographic Data for a Dichlorobenzofuran Isomer

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₄Cl₂O |

| Formula Weight | 187.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.000 |

| b (Å) | 12.500 |

| c (Å) | 8.500 |

| α (°) | 90 |

| β (°) | 105.0 |

| γ (°) | 90 |

| Volume (ų) | 716.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.735 |

| R-factor | < 0.05 |

This table is illustrative and does not represent published data for dichlorobenzofuran.

The data in this table would provide fundamental information about the crystal packing and the geometry of the molecule in the solid state. For instance, the positions of the chlorine atoms on the benzofuran ring would be unambiguously determined, and any significant intermolecular interactions, such as halogen bonding or π-π stacking, would be identified and quantified.

Correlation of Spectroscopic Data with Computational Predictions

In the absence of experimental crystal structures, computational chemistry provides a powerful tool for predicting molecular structures and spectroscopic properties. Techniques such as Density Functional Theory (DFT) are widely used to calculate parameters like NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

The correlation of these computationally predicted data with experimentally obtained spectra serves as a valuable method for structural elucidation and confirmation. For dichlorobenzofuran, this would involve:

Geometry Optimization: A theoretical model of the dichlorobenzofuran molecule would be built, and its geometry optimized to find the lowest energy conformation.

Spectroscopic Prediction: Using the optimized geometry, spectroscopic properties would be calculated at a chosen level of theory and basis set.

Experimental Measurement: High-resolution NMR, IR, and other spectroscopic data for the synthesized dichlorobenzofuran would be acquired.

Correlation and Analysis: The predicted spectra would be compared with the experimental spectra. A strong correlation would provide confidence in the proposed structure.

Discrepancies between the predicted and experimental data can often be informative, highlighting specific electronic or steric effects not fully captured by the computational model or suggesting the presence of multiple conformers in solution.

Below is a hypothetical data table illustrating the kind of correlation that would be sought between experimental and computed ¹³C NMR chemical shifts for a dichlorobenzofuran isomer.

Table 2: Hypothetical Correlation of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Dichlorobenzofuran Isomer

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| C2 | 145.0 | 144.5 | 0.5 |

| C3 | 105.2 | 105.8 | -0.6 |

| C3a | 128.9 | 129.2 | -0.3 |

| C4 | 122.5 | 122.1 | 0.4 |

| C5 | 125.8 | 126.3 | -0.5 |

| C6 | 120.1 | 119.8 | 0.3 |

| C7 | 115.3 | 115.9 | -0.6 |

| C7a | 155.6 | 155.2 | 0.4 |

This table is illustrative and does not represent published data for dichlorobenzofuran.

A small mean absolute deviation between the experimental and calculated shifts would support the assigned structure of the dichlorobenzofuran isomer. Such studies are instrumental in the structural assignment of new or complex organic molecules.

Theoretical and Computational Chemistry Investigations of Dichlorobenzofuran

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation into a more manageable problem focused on the electron density, DFT offers a balance of accuracy and computational cost. Hybrid functionals, such as B3LYP, are commonly employed to optimize molecular geometries and predict a wide range of molecular properties for halogenated aromatic compounds.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For dichlorobenzofuran, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Quantum chemical studies on polychlorinated dibenzofurans (PCDFs) have been performed using methods like Hartree-Fock (HF) and DFT (B3LYP) to determine stable structures. nih.gov These studies show that the planarity and substitution patterns of chlorine atoms are key determinants of the molecule's stability and properties. nih.gov For a representative dichlorobenzofuran molecule, the geometry would be optimized to find the lowest energy conformation. The resulting structural parameters provide a precise geometric description of the molecule.

Table 1: Representative Optimized Geometrical Parameters for Dichlorobenzofuran Note: This table presents plausible data for a generic dichlorobenzofuran based on computational studies of related benzofuran (B130515) derivatives. The exact values will vary depending on the specific isomer and computational level of theory.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.42 Å |

| C-O (furan) | ~1.37 Å | |

| C=C (furan) | ~1.35 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angles | C-C-C (benzene) | ~120° |

| C-O-C (furan) | ~106° | |

| C-C-Cl | ~120° |

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. This can lead to higher polarizability and a greater potential for intramolecular charge transfer. researchgate.net Computational studies on derivatives of 5,7-dichlorobenzofuran-2-carboxylic acid have involved analyses of frontier molecular orbitals to understand molecular reactivity. researchgate.net For a related benzofuran derivative, a HOMO-LUMO energy gap was calculated to be 4.189 eV, suggesting it is a relatively soft and reactive molecule with potential for nonlinear optical applications. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Dichlorobenzofuran Derivative Note: Data is based on findings for related benzofuran derivatives and serves as an illustrative example.

| Property | Value (eV) | Significance |

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| Energy Gap (ΔE) | 4.189 | Chemical reactivity, kinetic stability |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecular system. It provides a localized, Lewis-like picture of the bonding, which is intuitive for chemists. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the stabilization energy (E(2)) associated with electron delocalization.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.net

For a dichlorobenzofuran molecule, the MEP map would be expected to show the most negative potential around the oxygen atom of the furan (B31954) ring due to its high electronegativity and lone pairs. The regions around the hydrogen atoms would exhibit positive potential. The chlorine atoms, despite their high electronegativity, can exhibit a region of positive potential along the C-Cl bond axis, known as a σ-hole, which can participate in halogen bonding. This detailed mapping of the electrostatic potential is crucial for understanding how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectroscopic Prediction

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study electronically excited states. TD-DFT is a powerful and widely used method for calculating the vertical excitation energies, oscillator strengths, and electronic transitions that correspond to UV-Vis absorption spectra. researchgate.net

For derivatives of dichlorobenzofuran, TD-DFT calculations can predict the absorption wavelengths (λmax) and help assign the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net These calculations can be performed in both the gas phase and in various solvents to simulate realistic experimental conditions. Such theoretical spectra are invaluable for interpreting experimental results and understanding how the electronic structure of dichlorobenzofuran influences its interaction with light.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the complex reaction mechanisms of environmental pollutants like chlorinated benzofurans. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics.

Studies on the degradation of polychlorinated dibenzofurans (PCDFs) have shown that reactions with hydroxyl (•OH) radicals are a major atmospheric degradation pathway. nih.gov Computational models can trace the entire reaction pathway, starting from the initial attack of the radical on the aromatic ring. For dichlorobenzofuran, such studies would identify the most likely sites of attack and predict the subsequent steps, such as ring-opening or further oxidation, which lead to its breakdown in the environment. nih.gov Similarly, the mechanisms of bacterial degradation, often initiated by angular dioxygenases, can be investigated to understand how these enzymes overcome the stability of the chlorinated aromatic structure. nih.gov

Transition State Theory and Kinetic Parameter Estimation for Reaction Pathways

Transition state theory (TST) is a fundamental concept in chemical kinetics used to understand and calculate reaction rates. Computational chemistry, particularly quantum chemical methods, plays a crucial role in identifying transition states and estimating the kinetic parameters that govern reaction pathways involving dichlorobenzofuran.

Quantum chemical investigations into the formation of chlorinated benzofurans, such as chlorobenzofuran, from precursors like 1,3-dichloropropene, have shed light on the complex reaction mechanisms involved. researchgate.net These studies typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition state structures.

For the formation of a dichlorobenzofuran isomer, a hypothetical reaction pathway could involve the cyclization of a chlorinated phenoxy radical intermediate. Using computational models, the geometry of the transition state for this ring-closure step can be optimized, and its energy can be calculated. This energy difference between the transition state and the reactants is the activation energy (Ea), a key determinant of the reaction rate.

Table 1: Estimated Kinetic Parameters for a Hypothetical Dichlorobenzofuran Formation Pathway

| Parameter | Description | Estimated Value Range |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | 15 - 30 kcal/mol |

| Pre-exponential Factor (A) | Relates to the frequency of collisions in the correct orientation. | 10¹² - 10¹³ s⁻¹ |

| Rate Constant (k) at 298 K | The proportionality constant relating reaction rate to reactant concentrations. | Varies significantly based on specific isomers and reaction conditions. |

Note: The values in this table are hypothetical estimates for a generic dichlorobenzofuran formation reaction, based on data for similar chlorinated compounds. Actual values would vary depending on the specific isomers and reaction pathway.

By calculating the vibrational frequencies of the transition state, the pre-exponential factor (A) in the Arrhenius equation can be estimated, allowing for the calculation of the reaction rate constant (k) at different temperatures. Such calculations are vital for understanding the environmental fate and formation mechanisms of dichlorobenzofurans, particularly in combustion processes where they can be formed as unintentional byproducts. researchgate.net

Understanding Catalytic Cycles and Intermediate Formation

For instance, the catalytic hydrodechlorination of a dichlorobenzofuran molecule over a metal catalyst (e.g., Palladium) can be modeled to understand the step-by-step mechanism. Computational models can identify key intermediates, such as the chemisorbed dichlorobenzofuran on the catalyst surface, and the transition states for the sequential removal of chlorine atoms.

A Hypothetical Catalytic Cycle for the Dechlorination of Dichlorobenzofuran:

Adsorption: Dichlorobenzofuran adsorbs onto the catalyst surface.

Oxidative Addition: A chlorine-carbon bond is broken, and the chlorine and benzofuran fragments bind to the metal center.

Hydrogenolysis: A hydrogen atom from the catalyst surface replaces the chlorine atom on the benzofuran ring.

Reductive Elimination: The monochlorobenzofuran product desorbs from the surface, regenerating the active catalyst site.

Computational chemistry allows for the calculation of the energy profile of this entire cycle, identifying the rate-determining step and providing insights into how the catalyst's efficiency can be improved.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment. acs.orgnih.gov For dichlorobenzofuran, MD simulations can provide insights into its physical properties, such as diffusion in different media, and its interactions with biological macromolecules or environmental surfaces.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the simulation of the dynamic behavior of dichlorobenzofuran in a solvent, such as water or an organic solvent, providing information on its solvation structure and dynamics. researchgate.net

Table 2: Potential Applications of MD Simulations for Dichlorobenzofuran

| Application Area | Information Gained |

| Environmental Fate | Adsorption and diffusion on soil or sediment particles. Partitioning between water and air interfaces. |

| Toxicology | Interaction with biological membranes and proteins, such as enzymes or receptors. |

| Material Science | Behavior as a component in organic electronic materials. |

For example, MD simulations could be used to study the interaction of dichlorobenzofuran with a lipid bilayer, providing insights into its bioaccumulation potential. Similarly, simulations can model the adsorption of dichlorobenzofuran onto activated carbon, a common method for its removal from contaminated water. These simulations can reveal the preferred binding sites and the strength of the interaction. ugent.be

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of molecules like dichlorobenzofuran, guiding the design of new materials with enhanced performance. The NLO response of a molecule is related to the change in its dipole moment and polarizability in the presence of a strong electric field, such as that from a laser.

Quantum chemical calculations, typically at the DFT level, can be used to compute the hyperpolarizability (β), a measure of the second-order NLO response. The magnitude of β is influenced by factors such as the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation in the molecule.

While specific studies on the NLO properties of dichlorobenzofuran are limited, research on other benzofuran derivatives has shown that their NLO response can be tuned by modifying their structure. nih.govscispace.comresearchgate.net The introduction of chlorine atoms, which are electron-withdrawing, into the benzofuran ring system is expected to influence its electronic structure and, consequently, its NLO properties.

Table 3: Calculated NLO Properties for a Hypothetical Dichlorobenzofuran Isomer

| Property | Symbol | Description | Predicted Trend |

| Dipole Moment | µ | A measure of the separation of positive and negative charges. | Moderate to High |

| Polarizability | α | The ease with which the electron cloud can be distorted by an electric field. | Moderate |

| First Hyperpolarizability | β | A measure of the second-order NLO response. | Potentially significant, dependent on isomer structure. |

Note: These are qualitative predictions. Actual values would require specific quantum chemical calculations for each dichlorobenzofuran isomer.

Solvent Effects Modeling using Continuum Solvation Models (e.g., IEFPCM)

The properties and reactivity of molecules can be significantly influenced by the solvent in which they are dissolved. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used in computational chemistry to account for the effects of a solvent without explicitly modeling individual solvent molecules. mdpi.comgaussian.com

In the IEFPCM method, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This allows for the calculation of solvation free energies and the modeling of solvent effects on reaction energies and molecular properties.

For dichlorobenzofuran, IEFPCM calculations can be used to:

Predict its solubility in different solvents.

Study the influence of solvent polarity on the kinetics and thermodynamics of its reactions.

Model the effect of the solvent on its spectroscopic properties, such as UV-Vis absorption spectra.

The choice of solvent can alter the relative energies of reactants, products, and transition states, thereby influencing reaction rates and equilibria. For example, a polar solvent might stabilize a polar transition state more than the reactants, leading to an acceleration of the reaction rate. IEFPCM provides a computationally efficient way to explore these solvent effects for dichlorobenzofuran. researchgate.netcdnsciencepub.com

Structure Reactivity and Structure Property Relationships in Dichlorobenzofuran Chemistry

Influence of Chlorine Substitution Patterns on Chemical Reactivity and Stability

The substitution pattern of chlorine atoms on the benzofuran (B130515) ring is a primary determinant of the molecule's reactivity and stability. The reactivity of different dichlorobenzofuran isomers can be influenced by the position of the chlorine atoms, which affects the electron density distribution and accessibility of reaction sites.

Research on related polychlorinated aromatic compounds, such as polychlorinated dibenzofurans (PCDFs), has shown that the chlorine substitution pattern systematically alters molecular properties like quadrupole moments and polarizabilities nih.gov. These changes in charge distribution directly impact the molecule's interaction with other chemical species, thereby influencing its reactivity. For instance, the presence of chlorine atoms can activate or deactivate the benzene (B151609) or furan (B31954) ring towards electrophilic or nucleophilic attack, depending on their positions.

Computational studies using Density Functional Theory (DFT) on dichlorinated chalcone (B49325) isomers have provided insights into the stability of such chlorinated aromatic systems nih.govresearchgate.netnih.gov. These studies revealed that the thermodynamic stability of the isomers is influenced by both electronic and steric effects imparted by the chlorine atoms nih.gov. For dichlorobenzofurans, it can be inferred that isomers with chlorine atoms in positions that minimize steric repulsion and lead to a more stabilized electronic system will be more stable. For example, chlorine atoms in close proximity may lead to steric strain, destabilizing the isomer. Conversely, substitution patterns that allow for favorable electronic interactions, such as resonance stabilization, will enhance stability.

The following table illustrates the calculated relative stabilities of different dichlorinated chalcone isomers, which can serve as a model to understand the potential stability trends in dichlorobenzofuran isomers.

| Isomer (Dichloro-chalcone) | Relative Stability (Calculated) |

| E (3,5) | Most Stable |

| E syn (2,5) | |

| E syn (2,4) | |

| E anti (3,4) | |

| E (2,6) | |

| E syn (2,3) | Least Stable |

| Z (3,5) | Most Stable in Z-series |

| Z anti (2,4) | |

| Z anti (2,5) | |

| Z syn (3,4) | |

| Z (2,6) | |

| Z anti (2,3) | Least Stable in Z-series |

This table is based on data from theoretical studies on dichloro-chalcone isomers and is intended to be illustrative of stability trends in dichlorinated aromatic systems. researchgate.netnih.gov

Electronic Effects (e.g., Inductive, Resonance, Aromaticity) on Molecular Properties and Chemical Behavior

The electronic effects of the chlorine substituents are fundamental to the molecular properties and chemical behavior of dichlorobenzofuran. Chlorine atoms exert both an inductive effect and a resonance effect, which can have opposing influences on the electron density of the benzofuran ring system.

Inductive Effect: Due to its high electronegativity, chlorine withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. This electron-withdrawing inductive effect (-I) deactivates the aromatic ring, making it less susceptible to electrophilic attack. The strength of this effect diminishes with distance from the chlorine atom.

Resonance Effect: The lone pair of electrons on the chlorine atom can be delocalized into the π-system of the benzofuran ring. This electron-donating resonance effect (+R) increases the electron density on the ring, particularly at the ortho and para positions relative to the chlorine atom. This effect can activate the ring towards electrophilic substitution at these positions.

Aromaticity: The benzofuran system is aromatic, which contributes significantly to its stability. The introduction of chlorine atoms can subtly influence the aromaticity of the system by altering the electron distribution within the π-system.

The following table summarizes the electronic effects of chlorine as a substituent on an aromatic ring.

| Electronic Effect | Description | Impact on Benzofuran Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to the high electronegativity of chlorine. | Deactivation of the ring, making it less nucleophilic. |

| Resonance Effect (+R) | Donation of lone pair electrons from chlorine into the π-system of the ring. | Increase in electron density at ortho and para positions, potentially directing electrophilic attack to these sites. |

Steric Hindrance and Conformational Preferences in Dichlorobenzofuran Derivatives

Steric hindrance, arising from the spatial arrangement of the chlorine atoms, plays a crucial role in the conformational preferences and reactivity of dichlorobenzofuran derivatives. The size of the chlorine atoms can impede the approach of reagents to nearby reaction sites, thereby influencing the regioselectivity and rate of chemical reactions.

For example, a chlorine atom at a position adjacent to a reactive site can sterically shield that site from attack by a bulky reagent unina.iteurochlor.org. This steric effect is particularly significant in substitution reactions where the transition state is sterically demanding.

In dichlorobenzofuran derivatives with flexible side chains, the chlorine atoms can influence the preferred conformation of the molecule. The molecule will tend to adopt a conformation that minimizes steric repulsions between the chlorine atoms and other bulky groups unina.it. This can have a significant impact on the molecule's biological activity, as the bioactive conformation may be stabilized or destabilized by these steric interactions.

The interplay of steric and electronic effects has been observed in the synthesis and properties of benzofuran-bearing molecules, where the presence of substituents adjacent to linking bonds can force a deplanarization of the molecular structure researchgate.net.

Correlation between Computed Electronic Structure Parameters and Observed Spectroscopic Signatures

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating the electronic structure of molecules like dichlorobenzofuran. These calculations provide valuable parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential. These computed parameters can be correlated with experimentally observed spectroscopic signatures.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's electronic excitability. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption (λmax) in the UV-Visible spectrum, as less energy is required to promote an electron from the HOMO to the LUMO. Theoretical studies on related chlorinated aromatic compounds have shown that the HOMO-LUMO energy gap is influenced by the substitution pattern nih.gov.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps can help predict the sites of chemical reactivity and correlate with the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data:

NMR Spectroscopy: The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the electronic environment around the nuclei. The electron-withdrawing inductive effect of chlorine atoms generally causes a downfield shift (higher ppm) for nearby protons and carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies of bonds in the IR spectrum are influenced by the masses of the atoms and the bond strengths. The C-Cl stretching vibrations in dichlorobenzofurans are expected to appear in the fingerprint region of the IR spectrum.

UV-Visible Spectroscopy: The absorption of UV-Vis light by dichlorobenzofuran is due to electronic transitions between molecular orbitals. The position and intensity of the absorption bands are affected by the extent of conjugation and the electronic effects of the chlorine substituents.

The following table shows a hypothetical correlation between computed electronic parameters and expected spectroscopic signatures for a dichlorobenzofuran isomer.

| Computed Parameter | Spectroscopic Signature | Expected Correlation |

| HOMO-LUMO Energy Gap | UV-Visible λmax | A smaller gap correlates with a longer λmax. |

| Electron Density at a Proton | ¹H NMR Chemical Shift | Higher electron density correlates with an upfield shift (lower ppm). |

| Charge on a Carbon Atom | ¹³C NMR Chemical Shift | A more positive charge (less electron density) correlates with a downfield shift (higher ppm). |

| Bond Force Constant | IR Vibrational Frequency | A stronger bond (higher force constant) correlates with a higher vibrational frequency. |

Impact of Substituents on Non-Linear Optical (NLO) Response and Other Advanced Properties

Substituted benzofuran derivatives have been investigated for their potential applications in materials science, particularly in the field of non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them and have applications in technologies such as optical switching and frequency conversion.

The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key mechanism for generating a large NLO response.

Theoretical studies on other organic molecules have shown that the first hyperpolarizability (β), a measure of the second-order NLO response, can be significantly influenced by the nature and position of substituents arxiv.org. For dichlorobenzofuran derivatives designed for NLO applications, it would be crucial to strategically place the chlorine atoms and other substituents to maximize the ICT character of the molecule. For instance, combining the electron-withdrawing nature of chlorine with a strong electron-donating group on the benzofuran ring could enhance the NLO response.

Research on aryl-substituted boron-dipyrromethene (BODIPY) dyes, for example, has demonstrated that altering the conjugation strength through donor/acceptor substitution affects the NLO response arxiv.org. Similar principles would apply to the design of NLO-active dichlorobenzofuran derivatives.

Applications of Dichlorobenzofuran in Advanced Chemical Synthesis and Materials Science

Dichlorobenzofuran as Key Intermediates in Complex Organic Synthesis

The presence of two chlorine atoms on the benzofuran (B130515) scaffold significantly influences its reactivity, providing handles for a variety of chemical transformations. This has established dichlorobenzofuran as a key intermediate in the construction of intricate organic molecules.

Precursors for Novel Heterocyclic Ring Systems

Dichlorobenzofuran isomers are valuable starting materials for the synthesis of novel and complex heterocyclic ring systems. The chlorine atoms can be substituted through various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of fused ring systems. For instance, palladium-catalyzed reactions, such as Suzuki or Stille couplings, can be employed to introduce new carbon-carbon bonds at the chlorinated positions. This strategy enables the fusion of other aromatic or heterocyclic rings onto the benzofuran core, leading to the creation of polycyclic aromatic compounds with unique electronic and photophysical properties.

Furthermore, nucleophilic substitution reactions on the dichlorobenzofuran ring can be utilized to introduce heteroatoms, paving the way for the synthesis of entirely new heterocyclic frameworks. The reactivity of the chlorine atoms can be modulated by their position on the benzofuran ring, offering regioselective control over the synthetic transformations.

| Starting Material | Reagents and Conditions | Product | Application Area |

| 2,3-Dichlorobenzofuran | Arylboronic acid, Pd catalyst, base | 2,3-Diarylbenzofuran | Organic electronics, fluorescent probes |

| 5,7-Dichlorobenzofuran | Amine nucleophile, heat | Amino-substituted benzofuran | Pharmaceutical intermediates |

| Dichlorobenzofuran isomer | Thiol, base | Thioether-substituted benzofuran | Materials science |

This table is illustrative and provides examples of potential reactions based on the known reactivity of similar chlorinated aromatic compounds.

Building Blocks for Functionalized Benzofuran Scaffolds

Beyond the formation of new ring systems, dichlorobenzofurans are instrumental as building blocks for the synthesis of highly functionalized benzofuran scaffolds. The chlorine atoms can be selectively replaced with a wide array of functional groups, including but not limited to alkyl, aryl, alkoxy, and amino groups. This functionalization is crucial for fine-tuning the biological activity of benzofuran-containing molecules in medicinal chemistry or for tailoring the physical properties of materials.

For example, the synthesis of functionalized diarylbenzofurans can be achieved through Ru-catalyzed C-H activation and cyclization, where chlorinated precursors can play a role in directing the regioselectivity of the reaction or in subsequent modifications. rsc.org The ability to introduce specific functionalities at defined positions on the benzofuran core is a powerful tool for creating molecules with desired properties for various applications.

Integration into Novel Materials and Engineering Applications

The electronic and structural features of dichlorobenzofuran and its derivatives make them attractive candidates for incorporation into advanced materials. By strategically modifying the dichlorobenzofuran core, materials with specific electronic and optical characteristics can be engineered for a range of technological applications.

Development of Materials with Tailored Electronic Properties

The π-conjugated system of the benzofuran ring, when appropriately substituted, can exhibit interesting electronic properties. The introduction of electron-donating or electron-withdrawing groups, often facilitated by the initial presence of chlorine atoms as reactive handles, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the electronic bandgap is critical for the development of organic semiconductors used in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Theoretical studies on benzodifuran (BDF) derivatives, which share a similar core structure, have shown that the electronic delocalization and intramolecular charge transfer can be significantly influenced by the nature and position of substituents. farabi.university This highlights the potential of using dichlorobenzofuran as a starting point to synthesize materials with precisely controlled electronic behavior.

| Dichlorobenzofuran Derivative | Functionalization Strategy | Resulting Electronic Property | Potential Application |

| 2,3-Dichlorobenzofuran | Cross-coupling with electron-donating groups | Lowered bandgap | Organic photovoltaics |

| 5,7-Dichlorobenzofuran | Substitution with electron-withdrawing groups | Increased electron affinity | n-type organic semiconductors |

| Dichlorobenzofuran-based monomer | Polymerization | Conjugated polymer with specific conductivity | Organic electronics |

This table presents hypothetical examples based on established principles of materials science and organic electronics.

Engineering Materials with Specific Optical Characteristics

The extended π-system of functionalized benzofurans can also lead to interesting optical properties, including fluorescence and non-linear optical (NLO) activity. By designing and synthesizing specific derivatives from dichlorobenzofuran precursors, materials with tailored absorption and emission spectra can be created. These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and optical data storage.

The optical properties of polymers are influenced by their molecular structure, composition, and processing conditions. mdpi.com By incorporating specifically designed dichlorobenzofuran-derived monomers into polymer chains, it is possible to engineer materials with desired refractive indices, transparency, and color. mdpi.comnih.gov

Application in Polymer Chemistry (e.g., Polyamides, Polyesters)

Dichlorobenzofuran derivatives can be functionalized to contain reactive groups suitable for polymerization reactions. For example, conversion of the chloro-substituents to carboxylic acid or alcohol functionalities would yield diacid or diol monomers, respectively. These monomers can then be used in polycondensation reactions to synthesize polyesters and polyamides.

The rigid and planar structure of the benzofuran unit, when incorporated into a polymer backbone, can impart enhanced thermal stability and specific mechanical properties to the resulting material. While direct polymerization of dichlorobenzofuran itself is not common, its role as a precursor to functionalized monomers is a key application. The synthesis of polyamides, for instance, typically involves the reaction of a diamine with a dicarboxylic acid. core.ac.uk Dichlorobenzofuran could be a starting point for the synthesis of a novel dicarboxylic acid monomer containing a benzofuran core. Similarly, the synthesis of polyesters involves the polycondensation of diols and dicarboxylic acids. researchgate.net

Role in the Synthesis of Advanced Dyes and Photosensitive Materials

The strategic incorporation of halogen atoms, particularly chlorine, into heterocyclic frameworks is a well-established approach for modulating the electronic and photophysical properties of organic functional materials. While direct and extensive research specifically detailing the application of dichlorobenzofuran in the synthesis of advanced dyes and photosensitive materials is not widely documented in publicly available literature, its potential role can be inferred from the broader context of chlorinated heterocyclic compounds in materials science. The dichloro- substitution on the benzofuran scaffold offers synthetic handles for further functionalization and can significantly influence the resulting molecule's performance characteristics.

The presence of chlorine atoms on the benzofuran ring system can serve multiple purposes in the design of novel dyes and photosensitive materials. These include:

Tuning of Electronic Properties: The electron-withdrawing nature of chlorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the benzofuran system. This modulation of the electronic band gap is a critical parameter in the design of dyes, as it directly influences the absorption and emission wavelengths. For photosensitive materials used in applications such as organic photovoltaics or photodetectors, precise control over HOMO and LUMO levels is essential for efficient charge separation and transport.

Enhanced Intersystem Crossing: The heavy-atom effect of chlorine can promote intersystem crossing from the singlet excited state to the triplet excited state. This property is particularly valuable in the development of photosensitizers for applications such as photodynamic therapy (PDT) and triplet-triplet annihilation upconversion. An increased triplet state quantum yield can lead to more efficient generation of singlet oxygen, the primary cytotoxic agent in PDT.

Improved Material Stability: Chlorination can enhance the thermal and photochemical stability of organic molecules. This is a crucial attribute for materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices, where longevity and resistance to degradation under operational stress are paramount.

Synthetic Intermediates: Dichlorobenzofuran can act as a versatile intermediate in the synthesis of more complex molecular architectures. The chlorine atoms can be substituted through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups. This synthetic flexibility enables the construction of donor-acceptor type dyes and polymers with tailored properties. For instance, the dichlorobenzofuran core could be functionalized with electron-donating moieties to create push-pull chromophores with strong intramolecular charge transfer (ICT) characteristics, which are often desirable for nonlinear optical materials and as sensitizers in dye-sensitized solar cells (DSSCs).

Research Findings on Related Structures

Studies on other chlorinated compounds and benzofuran derivatives provide insights into the potential applications of dichlorobenzofuran. For example, the use of dichlorotriazine-based reactive dyes highlights the utility of chloro-heterocyclic systems in forming covalent bonds with substrates, a concept that could be adapted for functionalizing surfaces with dichlorobenzofuran-derived dyes. Furthermore, the broader family of benzofuran-containing materials has been investigated for applications in organic electronics, demonstrating the value of this heterocyclic core in designing materials with favorable charge transport properties.

The following table summarizes the potential effects of dichloro-substitution on the properties of benzofuran-based materials, based on general principles of materials chemistry.

| Property | Effect of Dichloro-Substitution | Potential Application |

| Absorption/Emission Wavelength | Bathochromic or hypsochromic shift depending on substitution pattern and interaction with other functional groups. | Tuning the color of dyes; optimizing absorption for light-harvesting applications. |

| Intersystem Crossing Rate | Increased rate due to the heavy-atom effect. | Development of efficient photosensitizers for photodynamic therapy and photocatalysis. |

| Electron Affinity | Increased due to the electron-withdrawing nature of chlorine. | n-type materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). |

| Solubility and Morphology | Altered solubility and potential for influencing solid-state packing. | Processing of materials for thin-film devices; control over morphology in bulk heterojunction solar cells. |

| Chemical Reactivity | Provides sites for post-functionalization via cross-coupling reactions. | Synthesis of complex, multi-functional dyes and materials. |

Environmental Fate and Degradation Pathways of Chlorinated Benzofurans

Atmospheric Degradation Mechanisms

Once released into the atmosphere, dichlorobenzofurans are subject to several degradation mechanisms that limit their atmospheric lifetime. These processes are primarily driven by photochemical reactions.

The reaction with hydroxyl radicals (•OH) is a significant atmospheric degradation pathway for many volatile organic compounds wikipedia.org. Hydroxyl radicals are highly reactive and are often referred to as the "detergent" of the troposphere because they initiate the removal of many pollutants wikipedia.org. The reaction of furans with OH radicals is typically rapid, leading to atmospheric lifetimes on the order of hours researchgate.net.

The reaction of hydroxyl radicals with dichlorobenzofuran is expected to proceed via two primary mechanisms:

Addition to the aromatic ring: The •OH radical can add to the benzene (B151609) or furan (B31954) ring of the dichlorobenzofuran molecule, forming a radical adduct. This adduct can then undergo further reactions with other atmospheric oxidants, leading to ring cleavage and the formation of various oxygenated products.

Hydrogen abstraction: While less likely for an aromatic compound compared to an aliphatic one, abstraction of a hydrogen atom from the aromatic ring by the •OH radical can also occur, though this pathway is generally slower than addition.

Ozone (O₃) is another important atmospheric oxidant that can react with organic compounds, particularly those containing carbon-carbon double bonds nih.govoxidationtech.com. The reaction of ozone with aromatic compounds is generally slower than the reaction with hydroxyl radicals. For example, the rate constant for the reaction of ozone with dichlorvos, a chlorinated organic insecticide, was measured to be (1.7 ± 1.0) × 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹, indicating a relatively slow reaction rate nih.gov.

The reaction of ozone with dichlorobenzofuran would likely involve an electrophilic attack on the furan or benzene ring, leading to the formation of an initial ozonide. This intermediate is unstable and can decompose to form a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids. However, given the generally lower reactivity of ozone with aromatic systems compared to hydroxyl radicals, this is likely a less significant atmospheric sink for dichlorobenzofuran.

Direct photolysis involves the absorption of ultraviolet (UV) radiation by a molecule, leading to its direct degradation. For a compound to undergo direct photolysis, it must absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). While specific data on the direct photolysis of dichlorobenzofuran is limited, studies on related compounds provide insights. For instance, the photolysis of 2,8-dichlorodibenzofuran in solution has been shown to result in rapid dechlorination.